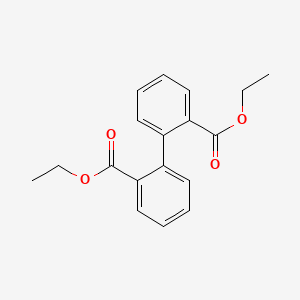
Difenato de dietilo
Descripción general
Descripción
Diethyl diphenate, also known as diethyl 1,1’-biphenyl-2,2’-dicarboxylate, is an organic compound with the molecular formula C18H18O4. It is a diester derived from diphenic acid, where both carboxyl groups are esterified with ethanol. This compound is known for its applications in organic synthesis and various industrial processes.
Aplicaciones Científicas De Investigación
Diethyl diphenate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Diethyl diphenate derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of diethyl diphenate derivatives in treating various diseases.
Industry: It is used in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds such as diethyl phosphonate have been found to interact with targets like diacylglycerol acyltransferase/mycolyltransferase ag85c and cholinesterase .
Biochemical Pathways
For instance, Di-n-octyl phthalate (DOP) was found to be hydrolyzed to produce Diethyl phthalate (DEP) through β‐oxidation, which was subsequently metabolized to phthalic acid .
Action Environment
The action, efficacy, and stability of Diethyl diphenate can be influenced by various environmental factors. For instance, it has been found that similar compounds can be discharged into the environment through sewage waste . The presence of these compounds in the environment can potentially lead to their interaction with various biological systems, influencing their action and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl diphenate can be synthesized through the esterification of diphenic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing diphenic acid with ethanol and a catalytic amount of sulfuric acid, followed by purification through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of diethyl diphenate may involve continuous esterification processes where diphenic acid and ethanol are fed into a reactor with an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials.
Types of Reactions:
Oxidation: Diethyl diphenate can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of diethyl diphenate can yield the corresponding dihydro derivatives, where the aromatic rings are partially hydrogenated.
Substitution: The aromatic rings in diethyl diphenate can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Dihydro derivatives of diethyl diphenate.
Substitution: Nitro, bromo, or sulfonic acid derivatives of diethyl diphenate.
Comparación Con Compuestos Similares
Diethyl phthalate: Another diester with similar ester functional groups but different aromatic structure.
Dimethyl terephthalate: A diester with a different aromatic ring system and ester groups.
Diethyl oxalate: A simpler diester with two ester groups attached to a central oxalate moiety.
Comparison:
Diethyl diphenate vs. Diethyl phthalate: Diethyl diphenate has a biphenyl structure, making it more rigid and potentially more reactive in certain substitution reactions compared to the single aromatic ring in diethyl phthalate.
Diethyl diphenate vs. Dimethyl terephthalate: While both compounds have ester groups, diethyl diphenate’s biphenyl structure provides different steric and electronic properties, influencing its reactivity and applications.
Diethyl diphenate vs. Diethyl oxalate: Diethyl diphenate is more complex and has a larger molecular structure, leading to different physical and chemical properties compared to the simpler diethyl oxalate.
Diethyl diphenate’s unique biphenyl structure and ester functional groups make it a versatile compound with diverse applications in research and industry. Its reactivity and stability are key factors that contribute to its widespread use.
Propiedades
IUPAC Name |
ethyl 2-(2-ethoxycarbonylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-21-17(19)15-11-7-5-9-13(15)14-10-6-8-12-16(14)18(20)22-4-2/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAISCGBNAKDWHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206796 | |
| Record name | Diethyl diphenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5807-65-8 | |
| Record name | 2,2′-Diethyl [1,1′-biphenyl]-2,2′-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5807-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl diphenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl diphenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL DIPHENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUT1Q66XUZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
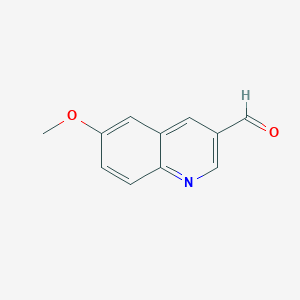
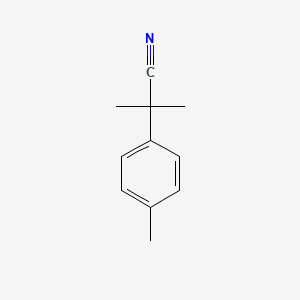

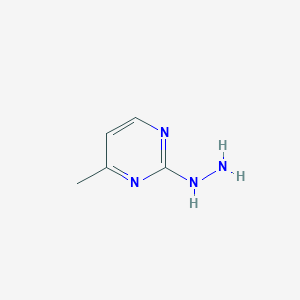
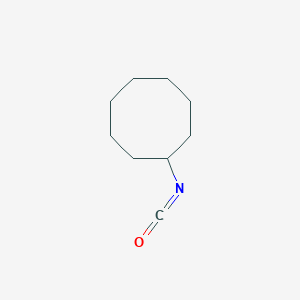
![Piperazine, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1601696.png)

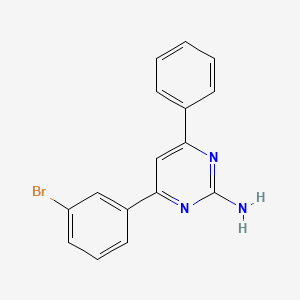
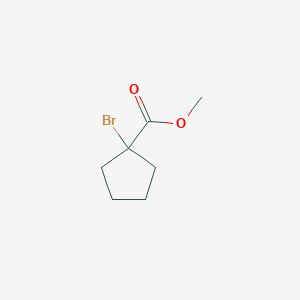
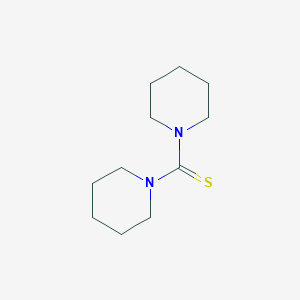
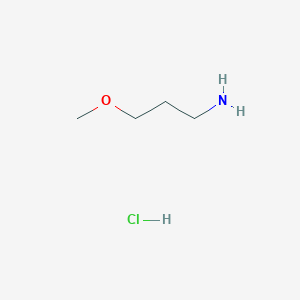


![2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B1601708.png)
